2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide
Overview
Description
2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide is a compound that belongs to the class of cyanopyridines. Cyanopyridines are known for their diverse pharmacological activities, including antihypertensive, antipyretic, anti-inflammatory, analgesic, cardiotonic, antimicrobial, and anticancer properties . This compound, in particular, has shown promise in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide can be achieved through several methods. One common method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves the microwave irradiation of cyanoacetamides with cyclohexanone, sulfur, and aluminum oxide as a solid support in the presence of morpholine as a basic catalyst .
Chemical Reactions Analysis
2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium 3-oxo-3-(2-oxo-2H-chromen-3-yl)prop-1-en-1-olate and sodium 3-oxo-3-(3-oxo-3H-benzo[f]chromen-2-yl)prop-1-en-1-olate . These reactions can produce derivatives such as 2-oxo-1,2-dihydropyridine-3-carbonitrile . The reaction conditions often involve refluxing the reactants in an aqueous solution with piperidine acetate and acetic acid .
Scientific Research Applications
In chemistry, it is used as a precursor for the synthesis of novel heterocyclic compounds . In biology and medicine, it has shown promising antiproliferative activity against cancer cell lines, making it a potential candidate for anticancer drug development . Additionally, its antimicrobial properties make it useful in the development of new antibiotics .
Mechanism of Action
The mechanism of action of 2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit topoisomerase I and II, enzymes that play a crucial role in DNA replication and cell division . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, its ability to form metal complexes and bind with DNA/RNA contributes to its antitumor activity .
Comparison with Similar Compounds
2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide can be compared with other cyanopyridine derivatives such as 2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide and 2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide . These compounds share similar chemical structures but differ in their substituents, which can influence their pharmacological activities and chemical reactivity .
Properties
IUPAC Name |
2-(3-cyanopyridin-2-yl)sulfanyl-N-(2,3-dimethylphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-11-5-3-7-14(12(11)2)19-15(20)10-21-16-13(9-17)6-4-8-18-16/h3-8H,10H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQRCYFBENHRGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=C(C=CC=N2)C#N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701180048 | |
Record name | 2-[(3-Cyano-2-pyridinyl)thio]-N-(2,3-dimethylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701180048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915924-66-2 | |
Record name | 2-[(3-Cyano-2-pyridinyl)thio]-N-(2,3-dimethylphenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915924-66-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(3-Cyano-2-pyridinyl)thio]-N-(2,3-dimethylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701180048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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